molecular formula C11H9ClO B11906685 1-Chloro-6-methylnaphthalen-2-ol

1-Chloro-6-methylnaphthalen-2-ol

Cat. No.: B11906685
M. Wt: 192.64 g/mol
InChI Key: ZPCHGXQWVBFLDG-UHFFFAOYSA-N
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Description

1-Chloro-6-methylnaphthalen-2-ol is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom and a hydroxyl group on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-6-methylnaphthalen-2-ol typically involves the chlorination of 6-methylnaphthalen-2-ol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-Methylnaphthalen-2-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired position on the naphthalene ring.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-methylnaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form 6-methylnaphthalen-2-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

    Oxidation: 1-Chloro-6-methylnaphthalen-2-one or 1-Chloro-6-methylnaphthalene-2-carboxylic acid.

    Reduction: 6-Methylnaphthalen-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-6-methylnaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-6-methylnaphthalen-2-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    1-Chloro-6-methoxynaphthalen-2-ol: Similar structure but with a methoxy group instead of a hydroxyl group.

    6-Chloro-1-methylnaphthalen-2-ol: Chlorine and methyl groups are positioned differently on the naphthalene ring.

    1-Bromo-6-methylnaphthalen-2-ol: Bromine atom instead of chlorine.

Uniqueness: 1-Chloro-6-methylnaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

1-chloro-6-methylnaphthalen-2-ol

InChI

InChI=1S/C11H9ClO/c1-7-2-4-9-8(6-7)3-5-10(13)11(9)12/h2-6,13H,1H3

InChI Key

ZPCHGXQWVBFLDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)O)Cl

Origin of Product

United States

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